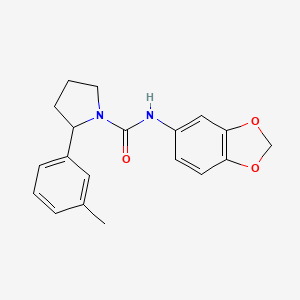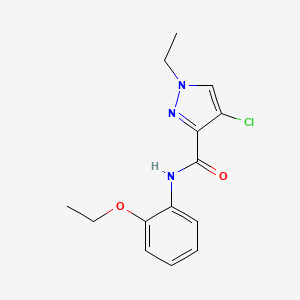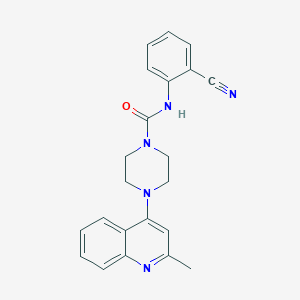![molecular formula C17H24N2O4S B6097881 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. PSC-833 has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal.
Mécanisme D'action
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting P-gp, a transmembrane protein that is overexpressed in various cancer cell lines and contributes to multidrug resistance. P-gp functions as an efflux pump, transporting various drugs and xenobiotics out of cells and reducing their intracellular concentration. This compound binds to P-gp and prevents its ATP-dependent efflux activity, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of P-gp-mediated drug efflux, increased intracellular drug accumulation, and enhanced cytotoxicity of various chemotherapeutic agents. This compound has also been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents and improve their bioavailability. This compound can also be used to study the mechanisms of drug resistance and to develop new strategies for overcoming it. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, including:
1. Development of new P-gp inhibitors with improved potency and selectivity.
2. Investigation of the mechanisms of drug resistance and the role of P-gp in cancer cell biology.
3. Development of new drug delivery systems that can improve the intracellular accumulation of drugs and overcome drug resistance.
4. Clinical trials to evaluate the safety and efficacy of this compound in cancer therapy and drug delivery.
5. Investigation of the potential use of this compound in other diseases, such as infectious diseases and neurological disorders.
In conclusion, this compound is a potent inhibitor of P-gp that has potential applications in cancer therapy, drug delivery, and drug resistance reversal. Further research is needed to fully understand its mechanisms of action and to develop new strategies for overcoming drug resistance.
Méthodes De Synthèse
The synthesis of 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine involves several steps, starting with the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with morpholine and sodium hydride to yield this compound. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal. In cancer therapy, this compound has been shown to enhance the efficacy of various chemotherapeutic agents, including doxorubicin, paclitaxel, and etoposide, by inhibiting P-gp-mediated drug efflux. This compound has also been investigated for its potential use in drug delivery systems, as it can increase the intracellular accumulation of drugs and improve their bioavailability.
Propriétés
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-2-1-3-9-18)16-6-4-15(5-7-16)14-24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQIZSXSACIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)

![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)